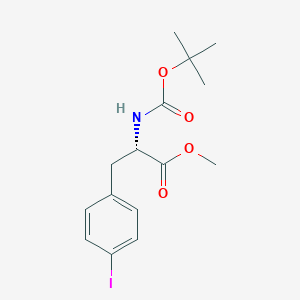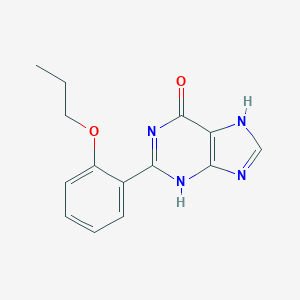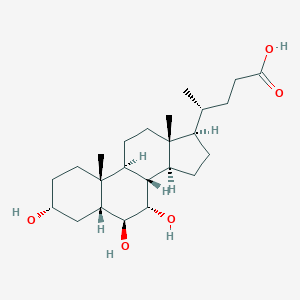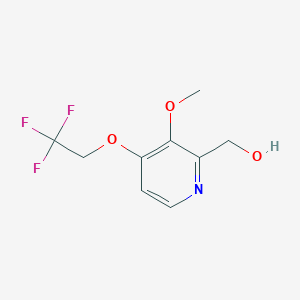
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. The synthesis of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been extensively studied, and its properties and applications have been investigated in detail.
Mechanism Of Action
The mechanism of action of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is not well understood. However, studies have shown that this compound has a high affinity for certain metal ions, including copper, nickel, and zinc. The binding of this compound to these metal ions may play a role in its potential applications in catalysis and drug delivery.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- have not been extensively studied. However, studies have shown that this compound has low toxicity and is relatively stable under physiological conditions. This suggests that it may have potential applications in drug delivery and other biomedical applications.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments include its high stability, low toxicity, and potential applications in catalysis and drug delivery. However, the limitations of using this compound in lab experiments include its high reactivity, which requires careful handling and purification, and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)-. One direction is to investigate its potential applications in drug delivery. This compound's high stability and low toxicity make it a promising candidate for drug delivery applications. Another direction is to investigate its potential applications in catalysis. The use of this compound as a ligand in MOFs has shown promising results, and further studies could lead to the development of new catalytic materials. Finally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a promising compound that has potential applications in various fields, including drug delivery, catalysis, and materials science. Its synthesis method has been extensively studied, and its properties and applications have been investigated in detail. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Synthesis Methods
The synthesis of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- involves several steps. The first step involves the reaction of 2-pyridinemethanol with trifluoroacetic anhydride to obtain the trifluoroacetate derivative. The second step involves the reaction of the trifluoroacetate derivative with methoxyethanol in the presence of a base to obtain the desired compound. The synthesis of this compound is challenging due to the high reactivity of the trifluoroacetate derivative, which requires careful handling and purification.
Scientific Research Applications
The potential applications of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in scientific research are vast. This compound has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. The use of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- as a ligand in MOFs has been shown to enhance their stability and selectivity.
properties
CAS RN |
122307-63-5 |
|---|---|
Product Name |
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- |
Molecular Formula |
C9H10F3NO3 |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
[3-methoxy-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H10F3NO3/c1-15-8-6(4-14)13-3-2-7(8)16-5-9(10,11)12/h2-3,14H,4-5H2,1H3 |
InChI Key |
XYRAJZVBVYFQHC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CN=C1CO)OCC(F)(F)F |
Canonical SMILES |
COC1=C(C=CN=C1CO)OCC(F)(F)F |
synonyms |
2-PYRIDINEMETHANOL, 3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



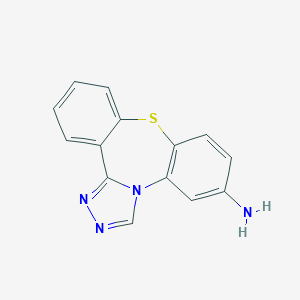
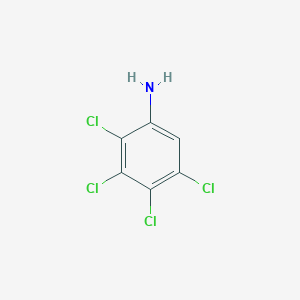
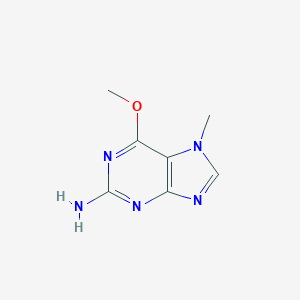
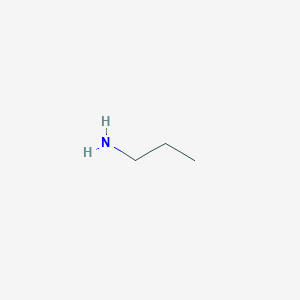
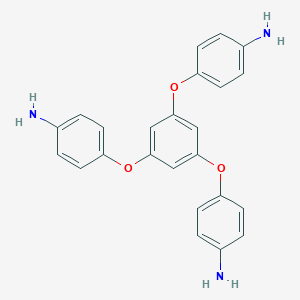
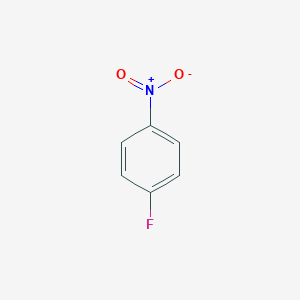
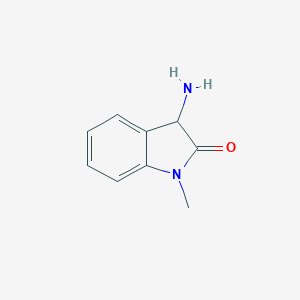

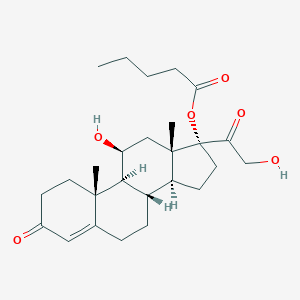
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
